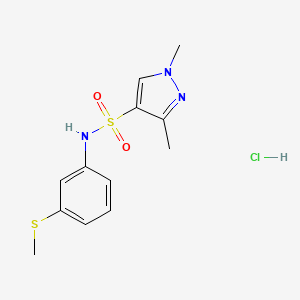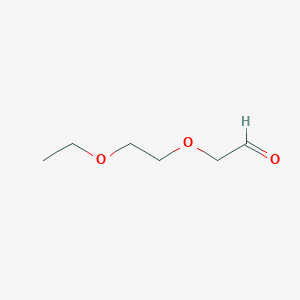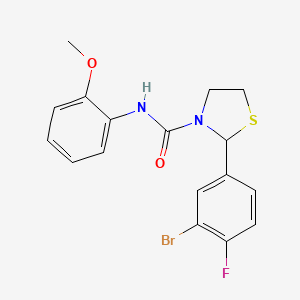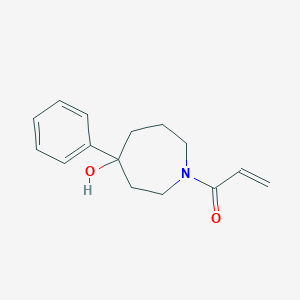
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as DMPT and is primarily used as a feed additive for livestock. However, recent studies have shown that DMPT has numerous other applications, including its use in scientific research.
Mecanismo De Acción
DMPT's mechanism of action is primarily attributed to its ability to react with H2S and inhibit PHD enzymes. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques. Inhibition of PHD enzymes by DMPT leads to the stabilization of HIF and the induction of various downstream genes.
Biochemical and Physiological Effects
DMPT has numerous biochemical and physiological effects. DMPT's ability to react with H2S and inhibit PHD enzymes leads to the stabilization of HIF and the induction of various downstream genes. This, in turn, leads to various physiological effects, including increased angiogenesis, erythropoiesis, and glucose uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has numerous advantages for lab experiments. DMPT is a highly specific biomarker for H2S, making it an excellent tool for studying H2S signaling in biological systems. DMPT's ability to inhibit PHD enzymes also makes it an excellent tool for studying the cellular response to hypoxia.
However, DMPT has some limitations for lab experiments. DMPT's synthesis method is complex and requires multiple steps, making it challenging to produce in large quantities. DMPT's fluorescent product is also sensitive to various environmental factors, including pH and temperature, which can affect its detection.
Direcciones Futuras
DMPT has numerous future directions for scientific research. One of the primary directions is the development of new methods for DMPT synthesis, which can increase its production in large quantities. Another direction is the development of new techniques for detecting DMPT's fluorescent product, which can improve its sensitivity and specificity. Additionally, DMPT's ability to inhibit PHD enzymes makes it an excellent candidate for the development of new drugs for the treatment of various diseases, including cancer and ischemic heart disease.
Métodos De Síntesis
DMPT is synthesized through a multistep process that involves the reaction of 3-methylthiophenyl hydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The product is then treated with chlorosulfonic acid to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide. The final step involves the reaction of the sulfonamide with hydrochloric acid to form DMPT hydrochloride.
Aplicaciones Científicas De Investigación
DMPT has numerous applications in scientific research. One of the primary uses of DMPT is as a biomarker for hydrogen sulfide (H2S) in biological systems. H2S is a gaseous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, inflammation, and apoptosis. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques.
DMPT is also used as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is involved in the cellular response to hypoxia. DMPT inhibits PHD enzymes, leading to the stabilization of HIF and the induction of various downstream genes.
Propiedades
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-9-12(8-15(2)13-9)19(16,17)14-10-5-4-6-11(7-10)18-3;/h4-8,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRUUKYRLLDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)


![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2973802.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)


